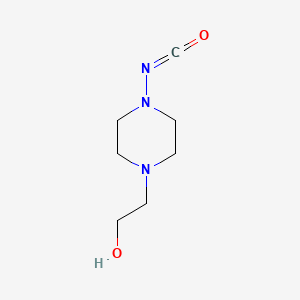

2-(4-Isocyanatopiperazin-1-YL)ethanol

Description

2-(4-Isocyanatopiperazin-1-YL)ethanol is a piperazine derivative featuring an isocyanate (-NCO) functional group at the 4-position of the piperazine ring and an ethanol (-CH2CH2OH) side chain. This compound’s structure combines the reactivity of isocyanate with the solubility-enhancing properties of the ethanol moiety. Isocyanates are highly reactive electrophiles, enabling applications in polymer synthesis (e.g., polyurethanes) and as intermediates in pharmaceutical or agrochemical development. The ethanol group enhances solubility in polar solvents, facilitating reactions in aqueous or alcoholic media.

Properties

CAS No. |

151291-43-9 |

|---|---|

Molecular Formula |

C7H13N3O2 |

Molecular Weight |

171.2 |

IUPAC Name |

2-(4-isocyanatopiperazin-1-yl)ethanol |

InChI |

InChI=1S/C7H13N3O2/c11-6-5-9-1-3-10(4-2-9)8-7-12/h11H,1-6H2 |

InChI Key |

XELSYQUBOFNRAK-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCO)N=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-Isocyanatopiperazin-1-YL)ethanol with structurally related piperazine derivatives, emphasizing substituents, reactivity, applications, and safety profiles:

Key Findings:

Reactivity :

- The isocyanate group in the target compound confers significantly higher electrophilic reactivity compared to amines (Hydroxyzine, ) or nitroso groups (). This makes it suitable for forming ureas, carbamates, or polymers .

- Halogenated derivatives (e.g., ’s chloropyrimidine) exhibit moderate reactivity, often leveraged in kinase inhibitors or regulatory-compliant APIs .

Applications :

- Hydroxyzine ’s bulky chlorophenyl-benzyl substituent enables CNS penetration, contrasting with the target compound’s industrial/pharmaceutical intermediate role .

- ’s pyrimidine-linked derivative is used in commercial drug manufacturing , highlighting regulatory utility vs. the target’s synthetic versatility .

Safety: Isocyanates require strict handling protocols (e.g., ventilation, PPE) due to respiratory hazards, unlike the milder risks associated with amino () or nitroso () derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.